Nicotinic acid, 1,4,5,6-tetrahydro-5-cyano-2-methyl-4-(p-nitrophenyl)-6-thioxo-, ethyl ester
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Overview
Description
Nicotinic acid, 1,4,5,6-tetrahydro-5-cyano-2-methyl-4-(p-nitrophenyl)-6-thioxo-, ethyl ester is a complex organic compound that belongs to the class of nicotinic acid derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nicotinic acid, 1,4,5,6-tetrahydro-5-cyano-2-methyl-4-(p-nitrophenyl)-6-thioxo-, ethyl ester typically involves multi-step organic reactions. The starting materials often include nicotinic acid derivatives, nitriles, and nitro compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions
Nicotinic acid, 1,4,5,6-tetrahydro-5-cyano-2-methyl-4-(p-nitrophenyl)-6-thioxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert nitro groups to amines or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and nucleophiles or electrophiles for substitution reactions. The conditions may vary depending on the specific reaction, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activity and potential therapeutic effects.
Medicine: Explored for its potential use in drug development and treatment of diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of nicotinic acid, 1,4,5,6-tetrahydro-5-cyano-2-methyl-4-(p-nitrophenyl)-6-thioxo-, ethyl ester involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways Involved: Biochemical pathways that are affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Nicotinic acid derivatives
- Nitro-substituted aromatic compounds
- Thioxo compounds
Uniqueness
Nicotinic acid, 1,4,5,6-tetrahydro-5-cyano-2-methyl-4-(p-nitrophenyl)-6-thioxo-, ethyl ester is unique due to its specific combination of functional groups and structural features. This uniqueness may contribute to its distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
97651-06-4 |
---|---|
Molecular Formula |
C16H15N3O4S |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
ethyl 3-cyano-6-methyl-4-(4-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyridine-5-carboxylate |
InChI |
InChI=1S/C16H15N3O4S/c1-3-23-16(20)13-9(2)18-15(24)12(8-17)14(13)10-4-6-11(7-5-10)19(21)22/h4-7,12,14H,3H2,1-2H3,(H,18,24) |
InChI Key |
CWAQSLGYZKJCNS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)C(C1C2=CC=C(C=C2)[N+](=O)[O-])C#N)C |
Origin of Product |
United States |
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